REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([S:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[Mg].II.[B:13](OC)([O:16]C)[O:14]C>O1CCCC1>[CH3:9][S:8][C:4]1[CH:3]=[C:2]([B:13]([OH:16])[OH:14])[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)SC
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the remainder of the solution was added at such a rate as
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at about −10° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to about 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched with 2M hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ether
|
Type
|
EXTRACTION
|
Details
|
the combined extracts extracted, in turn, with 2M aqueous sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=C(C=CC1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |